

# Pharmacological Profile of NKTR-255: An Indepth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | IV-255    |           |
| Cat. No.:            | B10861645 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction:

NKTR-255 is an investigational immunotherapeutic agent designed to boost the body's natural anti-cancer immune response. It is a polymer-conjugated form of recombinant human interleukin-15 (rhIL-15), a cytokine that plays a critical role in the proliferation and activation of key immune cells. This document provides a comprehensive overview of the pharmacological profile of NKTR-255, including its mechanism of action, pharmacokinetic and pharmacodynamic properties, and clinical development.

#### **Mechanism of Action**

NKTR-255 is an IL-15 receptor agonist. Interleukin-15 is a cytokine that is crucial for the development, survival, and activation of natural killer (NK) cells and CD8+ T cells, both of which are potent effectors of the anti-tumor immune response. NKTR-255, being a PEGylated conjugate of rhIL-15, is designed to have an improved pharmacokinetic profile and sustained signaling through the IL-15 receptor pathway.

The mechanism of action of NKTR-255 involves binding to the IL-15 receptor complex, which consists of the IL-15 receptor alpha (IL-15Rα), the IL-2/IL-15 receptor beta (CD122), and the common gamma chain (yc, CD132). Upon binding, NKTR-255 stimulates downstream signaling pathways that lead to the proliferation and activation of NK cells and CD8+ T cells. Activated NK cells and cytotoxic CD8+ T cells can then recognize and eliminate cancer cells. In



preclinical studies, NKTR-255 has been shown to enhance the function of CD8+ T cells and NK cells, leading to increased anti-tumor activity.[1][2]

# **Signaling Pathway**

The signaling cascade initiated by NKTR-255 binding to the IL-15 receptor complex is central to its immunomodulatory effects. The following diagram illustrates the key components and relationships in the NKTR-255 signaling pathway.



Click to download full resolution via product page

NKTR-255 signaling through the IL-15 receptor complex.

# **Pharmacodynamics**

Preclinical studies in mice have demonstrated the pharmacodynamic effects of NKTR-255. Administration of NKTR-255 resulted in a significant expansion of both CD8+ T cells and NK cells. Specifically, a 2.5-fold expansion of CD8+ T cells and a 2.0-fold expansion of NK cells were observed in wild-type mice.[1][2] Further studies have shown that NKTR-255 enhances the production of interferon-gamma (IFN-γ) and granzyme B by effector CD8+ T cells and NK cells, which are key mediators of their cytotoxic activity.[1]

Table 1: Pharmacodynamic Effects of NKTR-255 in Preclinical Models



| Parameter                       | Observation                                    | Reference |
|---------------------------------|------------------------------------------------|-----------|
| CD8+ T Cell Expansion           | 2.5-fold increase in WT mice                   | [1][2]    |
| NK Cell Expansion               | 2.0-fold increase in WT mice                   | [1][2]    |
| IFN-y and Granzyme B Production | Enhanced in effector CD8+ T cells and NK cells | [1]       |

## **Clinical Development and Efficacy**

NKTR-255 is being evaluated in several clinical trials for the treatment of various hematologic malignancies. These trials are assessing the safety, tolerability, and efficacy of NKTR-255 both as a monotherapy and in combination with other anti-cancer agents, such as CAR-T cell therapies and monoclonal antibodies.

A Phase 1 clinical trial investigated NKTR-255 in combination with a bispecific CAR-T therapy (CAR19-22) in adults with relapsed/refractory B-cell acute lymphoblastic leukemia.[3][4] The combination was found to be safe and feasible, with high rates of durable responses.[3][4] Notably, 8 out of 9 patients who received the combination therapy achieved measurable residual disease-negative remission.[3][4] At 12 months, the progression-free survival for patients treated with NKTR-255 was double that of historical controls (67% vs 38%).[4]

Another clinical study is a Phase 1b trial evaluating NKTR-255 in combination with CAR-T cell therapy for the treatment of relapsed or refractory large B-cell lymphoma.[5] Additionally, a Phase 1 dose-escalation study is assessing NKTR-255 as a monotherapy and in combination with daratumumab or rituximab in adults with relapsed/refractory multiple myeloma or non-Hodgkin's lymphoma.[6]

Table 2: Summary of Key Clinical Trials for NKTR-255



| Trial Identifier | Phase | Indication                                                                   | Intervention                                                         | Status                    |
|------------------|-------|------------------------------------------------------------------------------|----------------------------------------------------------------------|---------------------------|
| NCT03233854      | 1     | Relapsed/Refract<br>ory B-cell Acute<br>Lymphoblastic<br>Leukemia            | NKTR-255 +<br>CAR19-22                                               | Results<br>Reported[3][4] |
| NCT05359211      | 1b    | Relapsed or<br>Refractory Large<br>B-cell Lymphoma                           | NKTR-255 +<br>CAR-T Cell<br>Therapy                                  | Recruiting[5]             |
| NCT04136756      | 1     | Relapsed/Refract<br>ory Multiple<br>Myeloma or Non-<br>Hodgkin's<br>Lymphoma | NKTR-255 monotherapy or in combination with daratumumab or rituximab | Recruiting[6]             |

# **Experimental Protocols**

Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following provides an overview of the methodologies that could be employed in the preclinical and clinical evaluation of NKTR-255.

#### Preclinical In Vivo Efficacy Studies

- Animal Models: Syngeneic tumor models in immunocompetent mice (e.g., C57BL/6 or BALB/c) are typically used. Tumors are established by subcutaneous or intravenous injection of cancer cells.
- Treatment: Once tumors are established, mice are treated with NKTR-255, a vehicle control, or a comparator agent. NKTR-255 is administered intravenously at various dose levels and schedules.
- Efficacy Endpoints: Tumor growth is monitored regularly using calipers. Survival is also a primary endpoint.







Pharmacodynamic Assessments: At specified time points, blood and tumor tissues are
collected to analyze the frequency and activation state of immune cell populations (CD8+ T
cells, NK cells) by flow cytometry. Cytokine levels in the plasma and tumor microenvironment
are measured by ELISA or multiplex assays.

#### Clinical Trial Protocol (Phase 1 Dose Escalation)

- Study Design: A 3+3 dose-escalation design is commonly used to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D) of NKTR-255.
- Patient Population: Patients with relapsed/refractory hematologic malignancies who have exhausted standard treatment options.
- Treatment: NKTR-255 is administered intravenously in escalating dose cohorts. Treatment is given in cycles (e.g., every 21 or 28 days).
- Safety Assessments: Patients are monitored for adverse events (AEs) and dose-limiting toxicities (DLTs).
- Efficacy Assessments: Tumor response is evaluated according to standard criteria (e.g., RECIST for solid tumors, or specific criteria for hematologic malignancies).
- Pharmacokinetic and Pharmacodynamic Sampling: Blood samples are collected at various time points to determine the pharmacokinetic profile of NKTR-255 and to assess its effects on immune cell populations and cytokine levels.

#### **Experimental Workflow Diagram**

The following diagram outlines a typical workflow for a preclinical in vivo study of NKTR-255.



# Tumor Cell Implantation Tumor Establishment (e.g., 7-10 days) Treatment Initiation (IV NKTR-255) Tumor Growth Monitoring Pharmacodynamic Analysis

Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. NKTR-255 is a polymer-conjugated IL-15 with unique mechanisms of action on T and natural killer cells PMC [pmc.ncbi.nlm.nih.gov]
- 2. NKTR-255 is a polymer-conjugated IL-15 with unique mechanisms of action on T and natural killer cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]



- 4. A phase 1 clinical trial of NKTR-255 with CD19-22 CAR T-cell therapy for refractory B-cell acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Facebook [cancer.gov]
- To cite this document: BenchChem. [Pharmacological Profile of NKTR-255: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10861645#pharmacological-profile-of-iv-255]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com